molecular formula C13H17BClFO2S B6298244 2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1680200-85-4

2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6298244
CAS No.: 1680200-85-4
M. Wt: 302.6 g/mol
InChI Key: JFBQRRAESVIGME-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with chlorine, fluorine, and a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-fluoro-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium-based catalysts for cross-coupling reactions

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Dehalogenated phenyl derivatives

    Substitution Products: Biaryl compounds

Scientific Research Applications

2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s unique substituents, such as the chlorine, fluorine, and methylthio groups, contribute to its reactivity and specificity in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoro-2-(methylthio)phenylboronic acid
  • 4-Chloro-3-fluoro-2-(methylthio)phenylmethanol
  • 4-Chloro-3-fluoro-2-(methylthio)pyridine

Uniqueness

Compared to similar compounds, 2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct reactivity and stability. The presence of multiple substituents on the phenyl ring also enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-(4-chloro-3-fluoro-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(15)10(16)11(8)19-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBQRRAESVIGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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